molecular formula C10H19NO2 B1484672 trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867868-87-8

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No.: B1484672
CAS No.: 1867868-87-8
M. Wt: 185.26 g/mol
InChI Key: PBDCVQDLXBZEIG-NXEZZACHSA-N
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Description

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: is a chemical compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutanol core and an oxan-4-ylmethylamino group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol typically involves the following steps:

  • Formation of the Cyclobutanol Core: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.

  • Introduction of the Oxan-4-ylmethylamino Group: : This step often involves nucleophilic substitution reactions where the oxan-4-ylmethylamine reacts with the cyclobutanol core.

Industrial Production Methods

In an industrial setting, the compound is likely produced through optimized chemical reactions that ensure high yield and purity. The use of catalysts and controlled reaction conditions helps in achieving the desired product efficiently.

Chemical Reactions Analysis

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: can undergo various types of chemical reactions:

  • Oxidation: : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

  • Reduction: : The compound can be reduced to form alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the oxan-ylmethylamino group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various substituted cyclobutanol derivatives.

Scientific Research Applications

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: has several applications in scientific research:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.

  • Medicine: : Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: : It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol: is similar to other compounds with cyclobutanol cores and various substituents. its unique oxan-4-ylmethylamino group sets it apart, providing distinct chemical and biological properties.

Similar Compounds

  • trans-2-[(Oxan-4-yl)amino]cyclohexan-1-ol

  • trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol

These compounds share structural similarities but differ in their ring sizes and substituents, leading to different chemical behaviors and applications.

Properties

IUPAC Name

(1R,2R)-2-(oxan-4-ylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-2-1-9(10)11-7-8-3-5-13-6-4-8/h8-12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDCVQDLXBZEIG-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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